molecular formula C12H16O3 B7882366 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester CAS No. 19820-47-4

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester

Cat. No.: B7882366
CAS No.: 19820-47-4
M. Wt: 208.25 g/mol
InChI Key: ASIMJPKPWCJCKI-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C12H16O3. It is a derivative of 2,2-dimethylpropanoic acid, where the carboxylic acid group is esterified with 4-methoxyphenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid and 4-methoxyphenol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of 2,2-dimethylpropanoic acid, 4-methoxyphenyl ester may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The process may also include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,2-dimethylpropanoic acid and 4-methoxyphenol.

  • Reduction: The compound can be reduced to form the corresponding alcohol derivative.

  • Oxidation: The ester can be oxidized to produce carboxylic acid derivatives.

Common Reagents and Conditions:

  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products Formed:

  • Hydrolysis: 2,2-Dimethylpropanoic acid and 4-methoxyphenol.

  • Reduction: 2,2-Dimethylpropanol derivative.

  • Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may be utilized in biochemical studies to understand enzyme mechanisms or metabolic pathways.

  • Industry: The ester can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can be compared with other similar esters, such as:

  • 2,2-Dimethylpropanoic acid, phenyl ester: This compound differs only in the substitution of the phenol group, which can affect its reactivity and applications.

  • 2,2-Dimethylpropanoic acid, 4-hydroxyphenyl ester: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical properties and uses.

Biological Activity

2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester, is an organic compound that has garnered attention for its potential biological activities. This ester is part of a broader category of phenolic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16O3C_{12}H_{16}O_3, with a molecular weight of approximately 208.25 g/mol. Its structure includes a dimethylpropanoic acid moiety linked to a 4-methoxyphenyl group, which contributes to its biological properties.

Molecular Structure

The molecular structure can be represented as follows:

InChI InChI 1S C12H16O3 c1 12 2 3 11 13 15 10 4 6 14 5 7 10 h4 7H 1 3H3\text{InChI }\text{InChI 1S C12H16O3 c1 12 2 3 11 13 15 10 4 6 14 5 7 10 h4 7H 1 3H3}

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Research indicates that this compound may exhibit significant antioxidant activity due to its phenolic structure. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of 2,2-Dimethylpropanoic acid. For instance, modifications of similar compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHeLa0.69
Methyl-3-(4-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanoateColon CancerNot specified

These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another area of interest is the inhibition of DPP-4, an enzyme implicated in type 2 diabetes mellitus. Compounds similar to 2,2-Dimethylpropanoic acid have been studied for their ability to inhibit DPP-4 activity:

Compound ClassDPP-4 Inhibition ActivityReference
Phenolic EstersHigh

Inhibiting DPP-4 can enhance insulin secretion and improve glycemic control.

Study on Hormonal Regulation

A study involving the administration of flaxseed extract containing phenolic compounds (including derivatives of 2,2-Dimethylpropanoic acid) demonstrated significant effects on hormonal regulation in female rats with polycystic ovary syndrome (PCOS). The treatment showed improvements in biochemical markers such as insulin and testosterone levels after 16 days:

Treatment GroupInsulin Level (µU/mL)Testosterone Level (ng/mL)
Control150.5
FSE + Chitosan80.3

This indicates the potential therapeutic effects of phenolic compounds on hormonal balance and metabolic disorders .

Synthesis and Structure Activity Relationship (SAR)

Research has focused on synthesizing various derivatives of the compound to enhance its biological activity. The structure-activity relationship studies have revealed that specific modifications can significantly increase potency against cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

(4-methoxyphenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)11(13)15-10-7-5-9(14-4)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMJPKPWCJCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312372
Record name 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19820-47-4
Record name NSC254050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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